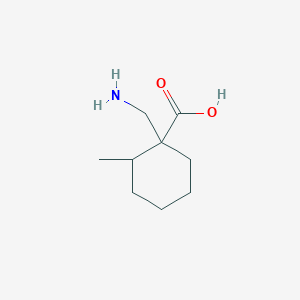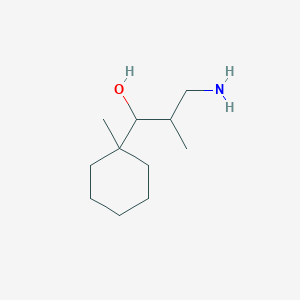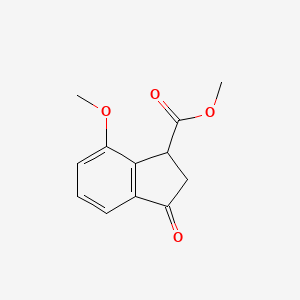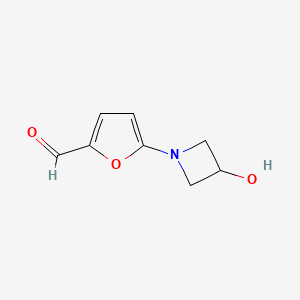
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is a compound with significant interest in various scientific fields It is structurally related to amino acids and features a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate product using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and influencing neurotransmitter release. This mechanism is particularly relevant in its potential use as an anticonvulsant or analgesic agent .
Comparison with Similar Compounds
Gabapentin: A structural analogue used as an anticonvulsant and for neuropathic pain.
Pregabalin: Another related compound with similar therapeutic uses.
Uniqueness: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
GHNNZNCPIDUHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)






![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)





